MONOACETYL-BETA-CYCLODEXTRIN
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Overview
Description
Monoacetyl-beta-cyclodextrin is a derivative of beta-cyclodextrin, which belongs to the family of cyclodextrins. Cyclodextrins are cyclic oligosaccharides composed of D-glucose units connected via alpha (1,4) glycosidic bonds. This compound is characterized by the presence of an acetyl group attached to one of the glucose units in the beta-cyclodextrin molecule. This modification enhances its solubility and inclusion properties, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Monoacetyl-beta-cyclodextrin can be synthesized through the acetylation of beta-cyclodextrin. The process involves the reaction of beta-cyclodextrin with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete acetylation of the desired glucose unit .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through crystallization or other separation techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Monoacetyl-beta-cyclodextrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The acetyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous solutions at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in methanol or ethanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Monoacetyl-beta-cyclodextrin has a wide range of applications in scientific research, including:
Mechanism of Action
Monoacetyl-beta-cyclodextrin exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule allows it to encapsulate hydrophobic compounds, thereby enhancing their solubility and stability. This inclusion complex formation is driven by non-covalent interactions such as van der Waals forces, hydrogen bonding, and hydrophobic interactions. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated .
Comparison with Similar Compounds
Similar Compounds
Beta-cyclodextrin: The parent compound of monoacetyl-beta-cyclodextrin, lacking the acetyl group.
Triacetyl-beta-cyclodextrin: A derivative with three acetyl groups attached to the beta-cyclodextrin molecule.
Succinyl-beta-cyclodextrin: A derivative with succinyl groups attached to the beta-cyclodextrin molecule.
Uniqueness
This compound is unique due to its single acetyl group, which provides a balance between enhanced solubility and retention of the inclusion properties of beta-cyclodextrin. This makes it particularly useful in applications where moderate modification of the parent compound is desired .
Properties
CAS No. |
113573-77-6 |
---|---|
Molecular Formula |
C12H23N.C7H11NO4 |
Molecular Weight |
0 |
Synonyms |
MONOACETYL-BETA-CYCLODEXTRIN |
Origin of Product |
United States |
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